molecular formula C17H18N2O2 B6634652 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide

2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide

Cat. No. B6634652
M. Wt: 282.34 g/mol
InChI Key: SFCHPSIIHGZWTN-DLDKDUQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as HPPH or 2-(1-hydroxy-3-(1H-inden-1-yl)propylamino)-2-phenylacetamide.

Scientific Research Applications

2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide has been studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used in photodynamic therapy for the treatment of cancer. It has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a fluorescent probe in bioimaging.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS cause damage to cancer cells, leading to cell death. The compound also has the ability to bind to proteins in the blood, which allows it to be used as a contrast agent in MRI.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide depend on the specific application. In photodynamic therapy, the compound causes damage to cancer cells, leading to cell death. In MRI, the compound binds to proteins in the blood, allowing for better imaging of tissues and organs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide in lab experiments include its ability to selectively target cancer cells and its potential use as a contrast agent in MRI. However, the compound has limitations as well. It requires exposure to light to generate ROS, which limits its use in areas of the body that are not easily accessible to light. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide. These include:
1. Developing new synthesis methods to improve the yield and purity of the compound.
2. Studying the compound's potential use as a fluorescent probe in bioimaging.
3. Investigating the compound's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Developing new formulations of the compound that improve its solubility in water.
5. Studying the compound's potential use in other areas of medicine, such as cardiovascular disease and neurological disorders.
In conclusion, 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide involves the reaction of 2-bromo-1-indanone with phenylacetic acid, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting compound with 1,3-diaminopropane to obtain the desired product.

properties

IUPAC Name

2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-15(11-6-2-1-3-7-11)17(21)19-16-13-9-5-4-8-12(13)10-14(16)20/h1-9,14-16,20H,10,18H2,(H,19,21)/t14-,15?,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHPSIIHGZWTN-DLDKDUQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide

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